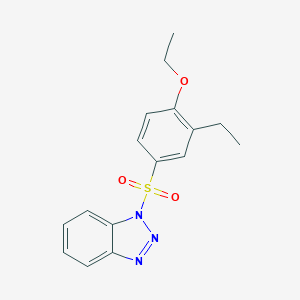
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzotriazole core substituted with a sulfonyl group attached to a 4-ethoxy-3-ethylphenyl moiety. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
準備方法
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 1H-benzotriazole with 4-ethoxy-3-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or sulfhydryl derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. It serves as a tool for investigating biochemical pathways and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it is used as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether can be compared with similar compounds such as:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also features a sulfonyl group attached to an aromatic ring but differs in the substituents and the presence of a piperidine ring.
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a benzotriazole core.
The uniqueness of this compound lies in its benzotriazole core, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
1-(4-ethoxy-3-ethylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H17N3O3S/c1-3-12-11-13(9-10-16(12)22-4-2)23(20,21)19-15-8-6-5-7-14(15)17-18-19/h5-11H,3-4H2,1-2H3 |
InChIキー |
YFRBPEPFUJNPGD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC |
正規SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















